molecular formula C8H18N2O B13869265 (4-Propan-2-ylmorpholin-3-yl)methanamine

(4-Propan-2-ylmorpholin-3-yl)methanamine

Cat. No.: B13869265
M. Wt: 158.24 g/mol
InChI Key: KROCSKQKARPGIY-UHFFFAOYSA-N
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Description

“(4-Propan-2-ylmorpholin-3-yl)methanamine” is a secondary amine featuring a morpholine ring substituted with an isopropyl (propan-2-yl) group at the 4-position and a methanamine moiety at the 3-position.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(4-propan-2-ylmorpholin-3-yl)methanamine

InChI

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3

InChI Key

KROCSKQKARPGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOCC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-ylmorpholin-3-yl)methanamine typically involves the reaction of morpholine with isopropyl bromide under basic conditions to introduce the propan-2-yl group

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-ylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Alkyl halides, sodium hydride, and aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(4-Propan-2-ylmorpholin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of (4-Propan-2-ylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the morpholine ring and the methanamine group allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(4-Propan-2-ylmorpholin-3-yl)methanamine,” a comparative analysis with structurally related methanamine derivatives is presented below. Key factors include molecular architecture, physicochemical properties, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison of Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthetic Notes Reference
This compound C₈H₁₆N₂O 156.23 g/mol Morpholine 4-isopropyl, 3-methanamine Likely synthesized via alkylation or reductive amination
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine C₈H₁₆N₂ 140.23 g/mol Pyrrolizidine Bicyclic amine, 7a-methanamine Derived from nitrile reduction
(4-Fluoro-3-isopropylphenyl)methanamine C₁₀H₁₄FN 167.23 g/mol Phenyl 4-fluoro, 3-isopropyl, benzylic amine Halogenation and alkylation steps
[4-(Trifluoromethyl)pyridin-3-yl]methanamine C₇H₇F₃N₂ 176.14 g/mol Pyridine 4-CF₃, 3-methanamine Palladium-mediated cyanation
3-(Morpholin-4-yl)oxan-3-yl]methanamine C₁₀H₂₀N₂O₂ 200.28 g/mol Morpholine-tetrahydro-2H-pyran Fused morpholine-pyran, 3-methanamine Cyclization and amine functionalization

Key Findings:

Structural Diversity: Morpholine vs. Aromatic vs. Aliphatic: Pyridine- and phenyl-based derivatives (e.g., [4-(Trifluoromethyl)pyridin-3-yl]methanamine) exhibit aromatic π-systems, enabling interactions with hydrophobic pockets in biological targets, whereas aliphatic morpholine/pyrrolizidine analogs may enhance metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for morpholine-containing analogs, such as reductive amination of ketones or displacement reactions with amines (e.g., (5-bromopyridin-2-yl)methanamine synthesis in anti-mycobacterial agents) .
  • In contrast, pyrrolizidinylmethanamine derivatives require multistep cyclization and nitrile reduction, increasing synthetic complexity .

Physicochemical Properties :

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to the fluorinated phenyl derivative (C₁₀H₁₄FN), which may balance solubility and membrane permeability .
  • Molecular Weight : All analogs fall within the 140–200 g/mol range, adhering to Lipinski’s rule for drug-likeness.

Biological Relevance :

  • While direct activity data for the target compound are absent, structurally similar compounds show diverse applications:

  • Pyrrolizidinylmethanamine derivatives are precursors to antimalarial agents .
  • Pyridinylmethanamines are intermediates in anti-mycobacterial drug discovery .

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